molecular formula C13H11NO2 B1352932 4-Methyl-4'-nitro-1,1'-biphenyl CAS No. 2143-88-6

4-Methyl-4'-nitro-1,1'-biphenyl

Cat. No. B1352932
CAS RN: 2143-88-6
M. Wt: 213.23 g/mol
InChI Key: XAIDWOFGGNDTPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-4’-nitro-1,1’-biphenyl is a chemical compound with the CAS Number: 2143-88-6. It has a molecular weight of 213.24 and its IUPAC name is 4-methyl-4’-nitro-1,1’-biphenyl .


Molecular Structure Analysis

The molecular structure of 4-Methyl-4’-nitro-1,1’-biphenyl can be represented by the InChI code: 1S/C13H11NO2/c1-10-2-4-11(5-3-10)12-6-8-13(9-7-12)14(15)16/h2-9H,1H3 .

Scientific Research Applications

Antimalarial Activity

4-Methyl-4'-nitro-1,1'-biphenyl derivatives have been found to possess significant antimalarial properties. A study by Werbel et al. (1986) investigated the synthesis and antimalarial activity of a series of related compounds. They observed high antimalarial potency against Plasmodium berghei in mice, leading to further studies on resistant strains of parasites and activity in primate models. The pharmacokinetic properties of these compounds suggest potential for clinical trials in humans (Werbel et al., 1986).

Nonlinear Optical Behavior

Muthuraman et al. (2001) explored the use of molecular complexes formed between 4-hydroxy-4'-nitrobiphenyl/stilbene and various pyridine-1-oxides for their quadratic nonlinear optical behavior. They found that these complexes exhibit second harmonic generation activity, which is crucial for applications in nonlinear optics (Muthuraman et al., 2001).

Applications in Amorphous Polymers

The cooperative motion of polar side groups in amorphous polymers, involving derivatives of 4-Methyl-4'-nitro-1,1'-biphenyl, was studied by Meng et al. (1996). Their research demonstrated high photoinduced birefringence in copolymers, suggesting applications in reversible optical storage and molecular electronics (Meng et al., 1996).

Biodegradation and Environmental Decontamination

Bhushan et al. (2000) reported on the chemotaxis and biodegradation of 3-methyl-4-nitrophenol, a major breakdown product of fenitrothion, an organophosphate insecticide. This study highlighted the potential of certain microorganisms in environmental bioremediation, degrading toxic compounds related to 4-Methyl-4'-nitro-1,1'-biphenyl (Bhushan et al., 2000).

Self-Assembled Monolayers on Diamond Substrates

Lud et al. (2006) investigated the formation of self-assembled monolayers (SAMs) of 4'-nitro-1,1-biphenyl-4-diazonium tetrafluoroborate on ultrananocrystalline diamond films. This research opens pathways for chemical functionalization in sensing and molecular electronics applications (Lud et al., 2006).

Liquid Crystalline Properties

Tandel and Patel (2014) synthesized a series of compounds with a biphenyl moiety, demonstrating their liquid crystalline properties. The introduction of polar nitro groups was found to significantly influence the molecular orientation and stability of these compounds (Tandel & Patel, 2014).

properties

IUPAC Name

1-methyl-4-(4-nitrophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c1-10-2-4-11(5-3-10)12-6-8-13(9-7-12)14(15)16/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAIDWOFGGNDTPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00431057
Record name 4-Methyl-4'-nitro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00431057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-4'-nitro-1,1'-biphenyl

CAS RN

2143-88-6
Record name 4-Methyl-4′-nitro-1,1′-biphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2143-88-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-4'-nitro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00431057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared by Suzuki coupling of 1-bromo4-nitrobenzene and 1-bromo-4-methylbenzene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-4'-nitro-1,1'-biphenyl
Reactant of Route 2
Reactant of Route 2
4-Methyl-4'-nitro-1,1'-biphenyl
Reactant of Route 3
Reactant of Route 3
4-Methyl-4'-nitro-1,1'-biphenyl
Reactant of Route 4
Reactant of Route 4
4-Methyl-4'-nitro-1,1'-biphenyl
Reactant of Route 5
Reactant of Route 5
4-Methyl-4'-nitro-1,1'-biphenyl
Reactant of Route 6
Reactant of Route 6
4-Methyl-4'-nitro-1,1'-biphenyl

Citations

For This Compound
29
Citations
G Li, H Abroshan, C Liu, S Zhuo, Z Li, Y Xie, HJ Kim… - Acs Nano, 2016 - ACS Publications
To explore the electronic and catalytic properties of nanoclusters, here we report an aromatic-thiolate-protected gold nanocluster, [Au 25 (SNap) 18 ] − [TOA] + , where SNap = 1-…
Number of citations: 176 pubs.acs.org
F Amoroso, U Cersosimo, A Del Zotto - Inorganica Chimica Acta, 2011 - Elsevier
Different forms of metallic palladium (wire, foil and sponge) have been tested as potential catalysts in the Suzuki–Miyaura cross-coupling. All samples showed to be catalytically active …
Number of citations: 21 www.sciencedirect.com
F Amoroso, S Colussi, A Del Zotto, J Llorca, A Trovarelli - Catalysis letters, 2013 - Springer
Five Pd/REO (rare earth oxide) compounds (Pd/La 2 O 3 , Pd/CeO 2 , Pd/Pr 6 O 11 , Pd/Sm 2 O 3 , and Pd/Gd 2 O 3 ) have been successfully used as precatalysts in the Suzuki–Miyaura …
Number of citations: 23 link.springer.com
F Amoroso, S Colussi, A Del Zotto, J Llorca… - Catalysis …, 2011 - Elsevier
PdO·1.4H 2 O 1 prepared in our laboratories, as well as commercially available palladium oxides 2–4 have been found to act as efficient catalysts for the Suzuki–Miyaura reaction in …
Number of citations: 38 www.sciencedirect.com
PCR Vasireddy, AR Gogate, DR Enright, IP Smoliakova - Polyhedron, 2022 - Elsevier
A study of Pd-catalyzed arylation of arylboronic acids with triarylphosphines is presented. Various parameters of this transformation, such as the oxygen presence, choice of solvent, …
Number of citations: 2 www.sciencedirect.com
RV Larkovich, SA Ponomarev… - European Journal of …, 2020 - Wiley Online Library
The Diels‐Alder reaction of β‐fluoro‐β nitrostyrenes with some linear dienes was investigated. A number of monofluorinated [4+2]‐cycloadducts was prepared in up to 90 % yield. The …
V Terrasson, D Prim, J Marrot - 2008 - Wiley Online Library
The synthesis of new N,N‐bidentate ligands based on a π‐deficient N‐heterocyclic benzhydrylamine core is described. The corresponding air‐stable palladium complexes are obtained …
F Amoroso, S Colussi, A Del Zotto, J Llorca… - Journal of Molecular …, 2010 - Elsevier
The Pd/CeO 2 system behaves as an efficient precatalyst for the Suzuki–Miyaura cross-coupling under mild conditions (298K, in air) in ethanol/water. A broad range of aryl bromides, …
Number of citations: 73 www.sciencedirect.com
W Zhang, D Wu, J Zhang, Y Liu - European Journal of Organic …, 2014 - Wiley Online Library
A regiospecific synthesis of substituted 2‐nitrobenzaldehydes from substituted benzaldehydes has been developed that involves a three‐step process with palladium‐catalyzed …
A Del Zotto, D Zuccaccia - Catalysis Science & Technology, 2017 - pubs.rsc.org
The Pd-catalysed Suzuki–Miyaura reaction is a powerful and widely used method for the synthesis of asymmetric biaryls, which has found increasing industrial application for the …
Number of citations: 88 pubs.rsc.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.